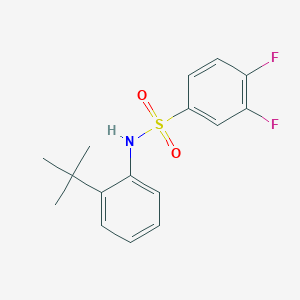

N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide

Description

N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound with the molecular formula C14H16F2NO2S. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry and industry. Let’s explore its preparation methods, chemical reactions, applications, and more.

Properties

Molecular Formula |

C16H17F2NO2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C16H17F2NO2S/c1-16(2,3)12-6-4-5-7-15(12)19-22(20,21)11-8-9-13(17)14(18)10-11/h4-10,19H,1-3H3 |

InChI Key |

CAZSUAQVJKBZHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthesis of N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide involves several steps. One common method is the alkylation of phenol with isobutene under acid-catalyzed conditions. The reaction proceeds as follows:

-

Alkylation of Phenol:

- Phenol reacts with isobutene (2-methylpropene) in the presence of an acid catalyst.

- The tert-butyl group (t-Bu) is introduced at the ortho position of the phenol ring.

- The resulting compound is 2-tert-butylphenol.

-

Sulfonation:

- 2-tert-butylphenol undergoes sulfonation by reacting with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

- The sulfonation introduces the sulfonamide group (SO2NH2) at the para position of the phenol ring.

- The product is this compound.

Industrial Production:

This compound serves as an intermediate in the industrial synthesis of 2,6-di-tert-butylphenol, a common antioxidant. Additionally, hydrogenation of 2-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which finds use as a commercial fragrance .

Chemical Reactions Analysis

Reactions:

Oxidation: The compound can undergo oxidation reactions.

Substitution: It can participate in substitution reactions.

Reduction: Reduction of the sulfonamide group is possible.

Common Reagents and Conditions:

Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH).

Hydrogenation: Hydrogen gas (H) with a suitable catalyst.

Major Products:

The major product is N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide itself.

Scientific Research Applications

N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide has applications in various fields:

Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.

Industry: As an intermediate, it contributes to the production of antioxidants and fragrances.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide is unique due to its specific substitution pattern, other sulfonamides with similar functionalities exist. further exploration of these analogs is essential to highlight their differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.